molecular formula C5H11NO B113218 2-Aminocyclopentanol CAS No. 89381-13-5

2-Aminocyclopentanol

Cat. No. B113218
CAS RN: 89381-13-5
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-UHFFFAOYSA-N
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Description

2-Aminocyclopentanol is an aminocyclanol . Its d,l - cis - and d,l - trans - forms have been synthesized . The trans -form of the product can be produced in large (multigram) scale via carbamate addition protocol .


Synthesis Analysis

The preparation of (+)-cis- and (f )-trans-2-dimethylaminocyclopentyl acetate methiodide (1, n = 3) was accomplished using a previously reported method . A new strain named Arthrobacter sp. TYUT010-15 with the ( R )-selective deamination activity of cyclic β-amino alcohol has been isolated from nature via a high throughput solid-phase screening method .


Molecular Structure Analysis

The molecular formula of 2-Aminocyclopentanol is C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .


Chemical Reactions Analysis

2-Aminocyclopentanol is involved in several chemical reactions. For instance, it has been used in the synthesis of pharmaceuticals . It also plays a role in the resolution of (f )-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent .


Physical And Chemical Properties Analysis

2-Aminocyclopentanol has a density of 1.1±0.1 g/cm3, a boiling point of 179.4±33.0 °C at 760 mmHg, and a flash point of 62.3±25.4 °C . It has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Chemoenzymatic Syntheses

  • Efficient Synthesis: A novel chemoenzymatic protocol has been developed for the preparation of trans-2-aminocyclopentanol derivatives. This includes synthesis and Burkholderia cepacia lipase-catalyzed resolution of the racemic precursor, trans-2-(diallylamino)cyclopentanol. Diversely substituted derivatives are prepared from enantiopure compounds isolated in the biotransformation (González‐Sabín et al., 2009).

Synthesis of Amino Acids Analog

  • Amino Acid Analog Synthesis: The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of natural amino acids serine and threonine, and an established antitumor agent cycloleucine, has been investigated (Huddle & Skinner, 1971).

Mimics of Sugar Metabolism

  • Sugar Mimics Synthesis: Aminocyclopentanols, mimicking intermediates in the hydrolysis of α-D-galactosides, have been synthesized for studying glycosidases. However, they showed no selectivity in inhibiting α- and β-galactosidases (Bøjstrup & Lundt, 2005).

Biochemical Studies

  • Cellular Respiration and Amino Acid Metabolism: 1-Aminocyclopentanecarboxylic acid (ACPC) was examined for its impact on cellular respiration and its reactivity towards decarboxylases, transaminases, and amino acid oxidases. ACPC didn't affect cellular respiration or the metabolism of other amino acids in rat tissues (Berlinguet et al., 1962).

Future Directions

While specific future directions for 2-Aminocyclopentanol are not mentioned in the search results, there is accumulating evidence on the anti-microbial and anti-inflammatory efficacy of similar compounds in the context of endodontics . Further clinical trials with robust methodology are warranted to translate its use for clinical practice on humans .

properties

IUPAC Name

2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903822
Record name NoName_4581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclopentanol

CAS RN

57070-95-8, 59260-76-3
Record name Cyclopentanol, cis-2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, trans-2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
LE Overman, S Sugai - The Journal of Organic Chemistry, 1985 - ACS Publications
… method for preparing (LR,2fi)-trons-2-aminocyclopentanol on a large scale. This intermediate … In this paper, we report that both enantiomers of trans-2-aminocyclopentanol and frans-2-…
Number of citations: 81 pubs.acs.org
A Maestro, C Astorga, V Gotor - Tetrahedron: Asymmetry, 1997 - Elsevier
… and (+.)-trans-2-aminocyclopentanol, which have proven utility in the … (+_)-trans-2-aminocyclopentanol, 5 enzymatic resolution of … of (___)trans-2-aminocyclopentanol. Since biocatalytic …
Number of citations: 54 www.sciencedirect.com
J González-Sabín, F Morís-Varas, C Peña… - Journal of Molecular …, 2009 - Elsevier
… In particular, trans-2-aminocyclopentanol is a valuable … Methods to obtain optically active trans-2-aminocyclopentanol … of enantiopure trans-2-aminocyclopentanol based on the …
Number of citations: 7 www.sciencedirect.com
AA Barr, I Frencel, JB Robinson - Canadian Journal of …, 1977 - cdnsciencepub.com
… ( +) -trans-2-Aminocyclopentanol This compound was prepared in a similar manner as ( + ) -… in a similar manner from (+)-trans-2-aminocyclopentanol and had bp 90-93"C/10 Torr, …
Number of citations: 12 cdnsciencepub.com
J González‐Sabín, V Gotor… - Biotechnology Journal …, 2006 - Wiley Online Library
… , allyl group of 10 was initially removed [19] and the resulting amino ester 12 was successively hydrolyzed and treated with H2 in presence of Pd/C, thus giving 2-aminocyclopentanol 13…
Number of citations: 8 onlinelibrary.wiley.com
G Fodor, J Kiss - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… This observation led to a more practical preparation of cis-2-aminocyclopentanol derivatives than the application of the thionyl chloride technique. For solubility reasons further work was …
Number of citations: 16 pubs.rsc.org
RS Brown - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
… It could be easily converted to cis-2-aminocyclopentanol (la) by the oxazoline inversion … Ionization potentials of cis- and tt.rirrs-2-aminocyclopentanol (la and 2a) and of cis- and trcr~rs-2-(…
Number of citations: 17 cdnsciencepub.com
M Svoboda, J Jonáš, J Sicher - Collection of Czechoslovak …, 1958 - cccc.uochb.cas.cz
… It therefore appeared attractive to determine the dissociation constants of a series of cis- and trans-2-aminoalcohols (2-aminocyclopentanol to 2-aminocyclotridecanol inclusive, 2-…
Number of citations: 1 cccc.uochb.cas.cz
PMR Barkworth, TA Crabb - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… (1 ; n = 3) and formaldehyde gave a viscous oil, unlike the crystalline products (5) and (1 1) obtained from trans-2-aminocyclohexanol and trans-2-aminocyclopentanol. The mass …
Number of citations: 9 pubs.rsc.org
GE McCasland, DA Smith - Journal of the American Chemical …, 1951 - ACS Publications
… rapidly than trans- and cz,t-2-aminocyclopentanol at least twenty times more … That of cis-2-aminocyclopentanol (IV) is at least 20 times greater than for trans (III). The results (Fig. show …
Number of citations: 26 pubs.acs.org

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